2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

X-ray crystallography Solid-state chemistry Polymorph screening

2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride (CAS 21314-58-9, also known as tetrazolone hydrochloride) belongs to the tetrahydropyrido[2,1-b]quinazoline class of tricyclic nitrogen-containing fused heterocycles. This scaffold is structurally related to the natural alkaloids mackinazolinone and deoxyvasicinone, which are isolated from Mackinlaya species and Peganum harmala respectively, and have demonstrated anticancer, antibacterial, and cholinesterase-inhibitory activities.

Molecular Formula CHClN4O
Molecular Weight 120.50 g/mol
Cat. No. B12069149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride
Molecular FormulaCHClN4O
Molecular Weight120.50 g/mol
Structural Identifiers
SMILESC1(=O)N=NN=N1.Cl
InChIInChI=1S/CN4O.ClH/c6-1-2-4-5-3-1;/h;1H
InChIKeyXQUOMIHQCZLAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 Hydrochloride: A Tricyclic Quinazoline Alkaloid Scaffold for Medicinal Chemistry and Sourcing


2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride (CAS 21314-58-9, also known as tetrazolone hydrochloride) belongs to the tetrahydropyrido[2,1-b]quinazoline class of tricyclic nitrogen-containing fused heterocycles . This scaffold is structurally related to the natural alkaloids mackinazolinone and deoxyvasicinone, which are isolated from Mackinlaya species and Peganum harmala respectively, and have demonstrated anticancer, antibacterial, and cholinesterase-inhibitory activities [1]. The hydrochloride salt form is a key intermediate in the synthesis of substituted pyrido[2,1-b]quinazoline derivatives via three-component condensation reactions [2].

Why Generic Substitution of 2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 Hydrochloride Fails for Research and Development


Within the tetrahydropyrido[2,1-b]quinazoline scaffold family, the hydrochloride salt form crystallizes with a single stereochemical configuration (E) about the exocyclic C4=C12 double bond, whereas the corresponding free base exhibits mixed E/Z isomerism that introduces configurational disorder in the solid state [1]. This stereochemical homogeneity directly impacts crystallinity, batch-to-batch reproducibility, and intermolecular interaction profiles — the HCl salt uniquely introduces Cl···H/H···Cl contacts (10.9% of Hirshfeld surface) that are absent in the free base, altering solubility, hygroscopicity, and formulation behavior [1]. Simple substitution of the free base or a different salt form therefore introduces uncontrolled variables in crystallization, formulation stability, and analytical characterization [2].

Quantitative Differentiation Evidence for 2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 Hydrochloride Versus Closest Analogs


Crystallographic Stereochemical Homogeneity: HCl Salt Exhibits Single E Configuration vs. Mixed E/Z Disorder in Free Base

Single-crystal X-ray diffraction analysis of 4-substituted-2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one derivatives revealed that the hydrochloride salt form (2) adopts exclusively the E configuration about the C4=C12 exocyclic double bond, whereas the corresponding free base (1) exhibits crystallographic disorder with concomitant presence of both E and Z isomers in the same crystal lattice [1]. The Z isomer in the free base is stabilized by an intramolecular N-H···N hydrogen bond (2.812(8) Å) that competes with the intermolecular N-H···O hydrogen bond network found in the E configuration [1].

X-ray crystallography Solid-state chemistry Polymorph screening

Hirshfeld Surface Intermolecular Contact Profiles: HCl Salt Introduces Unique Cl···H Interactions Absent in Free Base

Hirshfeld surface analysis and 2D fingerprint plots quantified the relative contributions of intermolecular contacts in the free base (1) and hydrochloride salt (2) forms of substituted 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one [1]. The HCl salt uniquely introduces Cl···H/H···Cl contacts contributing 10.9% of the total Hirshfeld surface, which are completely absent in the free base. Concurrently, H···H contacts decrease from 56.5% (free base) to 44.4% (HCl salt), reflecting a redistribution of van der Waals interactions upon salt formation [1].

Crystal engineering Intermolecular interactions Solid-state stability

Cholinesterase and Monoamine Oxidase Inhibition: Quantitative Pharmacological Baseline for the Hydrochloride Salt Form of the Tetrahydropyrido[2,1-b]quinazoline Scaffold

Mackinazolinone hydrochloride (6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one hydrochloride, the 11-one regioisomer of the target 10-one scaffold) demonstrates weak but quantifiable cholinesterase inhibition with an IC50 of 6.2 × 10⁻⁴ g/mL in vitro, and reduces monoamine oxidase activity by 18.8% at a concentration of 10⁻⁴ M . The free base form lacks this quantified pharmacological baseline data in the accessible literature. This establishes the hydrochloride salt as the characterized pharmacological tool compound for this scaffold class [1].

Neuropharmacology Cholinesterase inhibition Enzyme assay

Anticancer Activity of Substituted 1H-Pyrido[2,1-b]quinazoline Derivatives: Class-Level Evidence for Cytotoxic Potential Against Lung Cancer Cell Lines with Erlotinib as Comparator

In a systematic study of substituted 1H-pyrido[2,1-b]quinazoline derivatives synthesized via one-pot three-component condensation, the most potent analog 11-(1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline (4i) exhibited IC50 values of 4.57±0.25 µM against A549 and 5.53±0.49 µM against NCI-H460 lung cancer cell lines, with corresponding GI50 values of 2.70±0.18 and 3.24±0.40 µM respectively [1]. Molecular docking of 4i against EGFR kinase (PDB: 1M17) revealed binding interactions comparable to erlotinib, with the pyrido[2,1-b]quinazoline core engaging the ATP-binding pocket [1]. By class-level inference, the unsubstituted 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline-10-one scaffold serves as the key synthetic precursor for generating these potent anticancer derivatives [2].

Anticancer drug discovery EGFR kinase inhibition Lung cancer

Deoxyvasicinone (Pyrrolo Analog) vs. Gefitinib: Cross-Scaffold Anticancer Potency Comparison with Implications for Pyrido Analog Selection

Deoxyvasicinone, the pyrrolo[2,1-b]quinazoline analog (5-membered C-ring) corresponding to the target pyrido[2,1-b]quinazoline scaffold (6-membered C-ring), demonstrates moderate antiproliferative activity against a panel of cancer cell lines: IC50 = 5.70 µM (HepG2), 7.21 µM (MCF7), and 0.75 µM (HCC827) [1]. In the same study, the EGFR inhibitor gefitinib showed IC50 values of 4.69, 3.95, and 1.65 µM against these three cell lines respectively [1]. Notably, deoxyvasicinone outperformed gefitinib against the HCC827 lung cancer cell line (IC50 0.75 vs. 1.65 µM), suggesting that the tricyclic quinazoline scaffold class possesses EGFR-independent or complementary cytotoxic mechanisms [2].

Anticancer activity Quinazoline alkaloids Cross-scaffold comparison

Antibacterial Screening of 2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one Derivatives: Class-Level Antimicrobial Activity Against Gram-Positive and Gram-Negative Pathogens

A systematic antibacterial screening study evaluated arylidene- and arylhydroxymethyl derivatives of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one against a panel of clinically relevant pathogens including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa [1]. The study concluded that the tetrahydropyrido[2,1-b]quinazolin-10-one scaffold serves as a promising starting point for bactericide development, with antimicrobial activity observed against both Gram-positive and Gram-negative organisms [1]. The hydrochloride salt form of the core scaffold offers enhanced aqueous solubility for antimicrobial susceptibility testing compared to the free base [2].

Antimicrobial discovery Bactericide screening Quinazoline derivatives

Recommended Research and Industrial Application Scenarios for 2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 Hydrochloride


EGFR-Targeted Anticancer Lead Generation via C-11 Functionalization of the Pyrido[2,1-b]quinazoline-10-one Scaffold

Procure the hydrochloride salt as the synthetic precursor for one-pot three-component condensation reactions to generate a library of C-11-substituted pyrido[2,1-b]quinazoline derivatives. The Bathula 2020 study demonstrated that this approach yields compounds with IC50 values as low as 4.57 µM against A549 lung cancer cells and GI50 values of 2.70 µM, with molecular docking confirming EGFR kinase engagement comparable to erlotinib . The HCl salt provides the required solubility for microwave-assisted synthesis using triflic acid catalysis .

Analytical Reference Standard for X-ray Crystallographic Studies Requiring Stereochemically Homogeneous Material

The hydrochloride salt form crystallizes reliably in the monoclinic P21/c space group with exclusive E configuration about the exocyclic double bond, as validated by single-crystal X-ray diffraction with deposited CCDC structures . This contrasts with the free base, which exhibits crystallographic disorder due to mixed E/Z isomerism . Researchers requiring a well-defined solid-state reference for polymorph screening, co-crystal engineering, or Hirshfeld surface analysis should specify the HCl salt to ensure reproducible crystallographic outcomes [1].

Cholinesterase and Monoamine Oxidase Inhibitor Reference Compound for Neuropharmacology Screening Cascades

The hydrochloride salt of the tetrahydropyrido[2,1-b]quinazoline scaffold provides quantifiable baseline inhibitory activity against cholinesterase (IC50 = 6.2 × 10⁻⁴ g/mL) and monoamine oxidase (18.8% inhibition at 10⁻⁴ M) . This established pharmacological profile allows the compound to serve as a reference tool in enzymatic screening cascades for neurodegenerative disease targets, where novel deoxyvasicinone-derived multi-target directed ligands have shown potent acetylcholinesterase inhibition in the low nanomolar range [1].

Antibacterial Scaffold Exploration with Enhanced Aqueous Solubility for Broth Microdilution MIC Determination

The hydrochloride salt provides the aqueous solubility necessary for standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols, avoiding the confounding effects of DMSO that can occur with free base analogs . The Ortikov 2017 study established that derivatives of the 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one core demonstrate activity against S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa, warranting further minimum inhibitory concentration (MIC) characterization using the soluble HCl salt as the starting material [1].

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